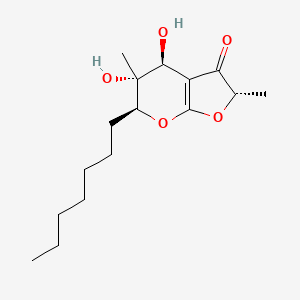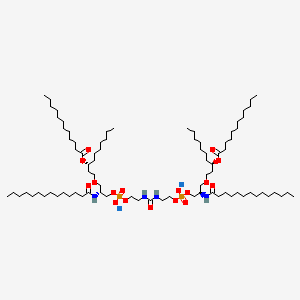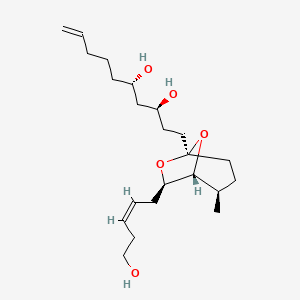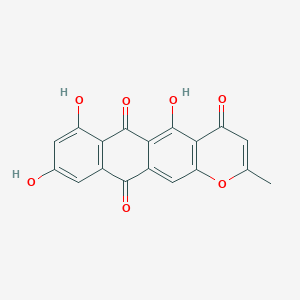
Topopyrone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topopyrone D is a naphthochromene that is 4H-naphtho[2,3-g]chromene-4,6,11-trione substituted by hydroxy groups at positions 5, 7 and 9 and a methyl group at position 2. It is isolated from fungal strains Phoma and Penicillium and acts as an inhibitor of the enzyme topoisomerase I. It has a role as an antimicrobial agent, an antineoplastic agent, an antiviral agent, an EC 5.99.1.2 (DNA topoisomerase) inhibitor and a Penicillium metabolite. It is a naphthochromene, a member of phenols and a member of p-quinones.
Aplicaciones Científicas De Investigación
Topopyrone D as a Dual DNA Topoisomerase Poison
Topopyrone D, along with other topopyrones (A-C), has been identified as a poison for human DNA topoisomerases I and II. This dual interaction with more than one DNA topoisomerase is rare and significant for the understanding of its biochemical characteristics. These findings provide critical insights into the molecular action of topopyrone D in cellular processes related to DNA topology and replication (Khan, Elban, & Hecht, 2008).
Interaction with Double Helix DNA
Research involving a water-soluble derivative of topopyrones showed that topopyrone can intercalate into the CG base pairs of DNA. This interaction is characterized by a fast chemical exchange at room temperature and a notable tendency for self-association. This finding suggests a complex mechanism of interaction between topopyrone D and DNA, potentially important in understanding its biological activities (Scaglioni et al., 2009).
Synthesis and Biological Activities
Several studies have been conducted on the synthesis and biological activities of topopyrone derivatives. These studies focus on understanding how topopyrones stabilize DNA-topoisomerases complexes. Findings from such studies are crucial in developing new topopyrone analogues with enhanced biological activities and potential therapeutic applications (Zaleski et al., 2012).
Structural Elucidation and Total Synthesis
The structures of topopyrones, including topopyrone D, have been elucidated through spectral analysis. These compounds are identified as an anthraquinone type containing a fused 1,4-pyrone moiety. The total synthesis of topopyrone C has been achieved, providing insights into the chemical structure and synthesis pathways of topopyrones, which are critical for further exploration of their applications (Ishiyama et al., 2000).
Radical Scavenging Properties
A study on topopyrone C derivatives, which are structurally related to topopyrone D, indicated strong scavenging effects on DPPH and NO radicals. This finding suggests that topopyrones may possess antioxidant properties, which could be relevant for their potential applications in various biological contexts (Aziz et al., 2016).
Propiedades
Nombre del producto |
Topopyrone D |
|---|---|
Fórmula molecular |
C18H10O7 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
5,7,9-trihydroxy-2-methylnaphtho[2,3-g]chromene-4,6,11-trione |
InChI |
InChI=1S/C18H10O7/c1-6-2-10(20)15-12(25-6)5-9-14(18(15)24)17(23)13-8(16(9)22)3-7(19)4-11(13)21/h2-5,19,21,24H,1H3 |
Clave InChI |
WKOUXLOBNJWENY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O |
Sinónimos |
topopyrone D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B1243698.png)

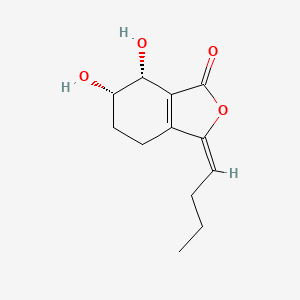
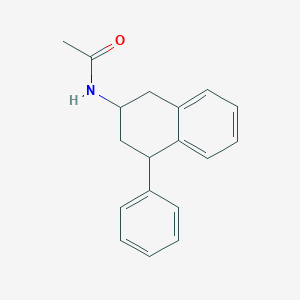
![2,2-Dichloro-N-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl]acetamide](/img/structure/B1243704.png)
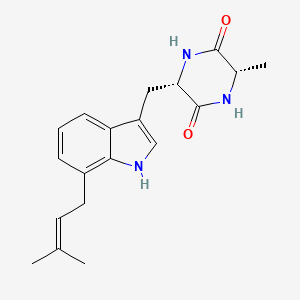
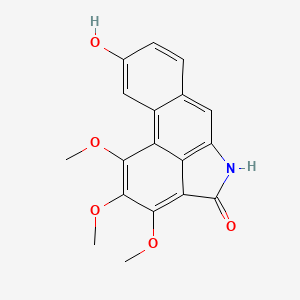

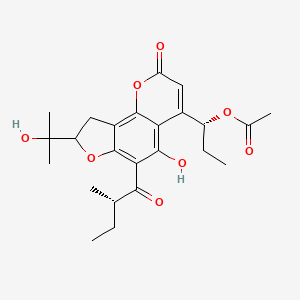
![(-)-trans-4-[4-(4'-Fluorophenyl)-3-piperidinylmethoxy]-2-methoxyphenol(Paroxetine metabolite)](/img/structure/B1243713.png)
